molecular formula C20H23N3O2 B5576714 (1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one

(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B5576714
M. Wt: 337.4 g/mol
InChI Key: VRQJEJSZRCYVDP-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Organic Chemistry

This compound represents a class of chemicals that have been explored for their unique structural and chemical properties. Research has shown the development of various bicyclic and tricyclic compounds, where the manipulation of the carbonyl group and the diazabicyclo structure plays a crucial role in synthetic strategies. For instance, studies have reported the synthesis of novel 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, highlighting the chemical versatility and synthetic utility of such structures in organic synthesis (Garrison et al., 1993).

Catalysis and Enzyme Mimicry

Certain quinolinyl carbonyl compounds have been utilized in developing models for enzyme mimicry and catalysis. For example, a study on calcium-containing quinoprotein alcohol dehydrogenases used a similar quinolone structure to understand the catalytic mechanisms of these enzymes better. This research aids in developing efficient model systems for studying enzymatic processes (Itoh et al., 2000).

Material Science

In material science, the incorporation of quinolinyl carbonyl structures into polymers has been explored for their potential antibacterial properties. For example, the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers demonstrate the use of quinoline derivatives in creating materials with potential biomedical applications (Kumar et al., 2017).

Coordination Chemistry

The study of coordination polymers has also seen the use of quinolinyl carbonyl compounds. Research in this area focuses on the synthesis of complexes with specific stoichiometries and their potential applications in catalysis, sensor design, and material chemistry (Graham et al., 2000).

Properties

IUPAC Name

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-12-5-3-8-16-17(9-13(2)21-18(12)16)20(25)23-10-14-6-4-7-15(11-23)22-19(14)24/h3,5,8-9,14-15H,4,6-7,10-11H2,1-2H3,(H,22,24)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQJEJSZRCYVDP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4CCCC(C3)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3C[C@H]4CCC[C@H](C3)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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